(4-Carbamoyl-2-methylphenyl)boronic acid chemical structure and properties
(4-Carbamoyl-2-methylphenyl)boronic acid chemical structure and properties
The following technical guide details the chemical structure, properties, synthesis, and applications of (4-Carbamoyl-2-methylphenyl)boronic acid .
CAS Registry Number: 1156500-86-5
Chemical Formula: C
Executive Summary
(4-Carbamoyl-2-methylphenyl)boronic acid is a specialized organoboron intermediate used primarily in medicinal chemistry and organic synthesis.[1] Characterized by a boronic acid moiety, an ortho-methyl group, and a para-carbamoyl (amide) functionality, it serves as a critical building block for constructing biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Its structural features—specifically the methyl group—introduce steric constraints that can lock molecular conformations, improving the selectivity and binding affinity of downstream pharmaceutical candidates, particularly in kinase and protease inhibitor discovery.
Chemical Identity & Structure
Nomenclature and Identifiers[4]
-
Synonyms: 4-Borono-3-methylbenzamide; 4-(Aminocarbonyl)-2-methylphenylboronic acid[1]
-
SMILES: CC1=C(B(O)O)C=CC(C(N)=O)=C1
-
InChIKey: Unique hash typically derived (e.g., ORHODDYPZMCLBU-UHFFFAOYSA-N for the formyl analog; specific key for amide variant requires generation).
Structural Analysis
The molecule consists of a benzene core trisubstituted in a 1,2,4-pattern:
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Position 1 (Boronic Acid): The reactive center for cross-coupling. It exists in equilibrium with its boroxine (cyclic trimer) anhydride form upon dehydration.
-
Position 2 (Methyl): Provides steric bulk ortho to the boron atom. This steric hindrance can slow transmetallation rates compared to non-methylated analogs but is crucial for inducing atropisomerism or specific twist angles in the final biaryl product.
-
Position 4 (Carbamoyl): An amide group that serves as a hydrogen bond donor/acceptor, often critical for interacting with biological targets (e.g., hinge regions of kinases).
Physicochemical Properties
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | >200 °C (Decomposes; typical for aryl boronic acids) |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water |
| pKa | ~8.5 (Boronic acid group); Amide is neutral |
| Stability | Hygroscopic; prone to protodeboronation under strong acidic/basic conditions |
Synthesis & Manufacturing
The synthesis of (4-Carbamoyl-2-methylphenyl)boronic acid typically proceeds via palladium-catalyzed borylation of the corresponding aryl halide, as traditional lithium-halogen exchange is incompatible with the acidic protons of the primary amide without protection.[1]
Synthetic Pathway (Miyaura Borylation)
Precursor: 4-Bromo-3-methylbenzamide
Reagents: Bis(pinacolato)diboron (B
-
Step 1: Borylation. The aryl bromide reacts with B
pin in dioxane/DMSO at 80-100°C. The weak base (KOAc) prevents deprotonation of the amide while facilitating the catalytic cycle. -
Step 2: Hydrolysis. The resulting pinacol ester is hydrolyzed using sodium periodate (NaIO
) and dilute acid (HCl) or via transesterification with diethanolamine followed by acid hydrolysis to yield the free boronic acid.
Caption: Figure 1. Synthesis of (4-Carbamoyl-2-methylphenyl)boronic acid via Miyaura Borylation involves converting the aryl bromide to a pinacol ester followed by oxidative hydrolysis.[1]
Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
The primary application is the formation of C-C bonds to create biaryl systems.[1] The ortho-methyl group introduces a challenge: it increases steric hindrance around the boron center, potentially slowing the transmetallation step of the catalytic cycle.
Optimization Strategies:
-
Catalyst: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or Buchwald precatalysts to facilitate oxidative addition and transmetallation in sterically hindered systems.
-
Base: Stronger bases like K
PO or Ba(OH) in aqueous mixtures often improve yields compared to mild carbonates.
Caption: Figure 2. Catalytic cycle of the Suzuki-Miyaura coupling. The ortho-methyl group of the boronic acid sterically impacts the transmetallation step, often requiring specialized ligands.
Medicinal Chemistry Utility
-
Kinase Inhibitors: The 4-carbamoyl group mimics the hinge-binding motif of ATP, while the 2-methyl group forces the phenyl ring out of planarity relative to the coupled ring.[1] This "twist" can fill hydrophobic pockets (selectivity filters) in kinases such as p38 MAP kinase or B-Raf.[1]
-
Protease Inhibitors: Boronic acids can reversibly bond with the serine hydroxyl group in protease active sites.[4] While this compound is usually an intermediate, the boronic acid moiety itself can be the warhead if left intact in the final molecule.
Experimental Protocol: General Suzuki Coupling
Standard Operating Procedure for coupling (4-Carbamoyl-2-methylphenyl)boronic acid with an aryl chloride.
-
Preparation: In a glovebox or under Argon, combine:
-
Aryl Chloride (1.0 equiv)
-
(4-Carbamoyl-2-methylphenyl)boronic acid (1.2–1.5 equiv)[1]
-
Pd(OAc)
(5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl (5 mol%) -
K
PO (2.0–3.0 equiv)
-
-
Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).[1]
-
Reaction: Seal vessel and heat to 90–100 °C for 12–24 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO
. -
Purification: Flash chromatography (typically MeOH/DCM gradient due to the polarity of the amide).
Handling & Stability
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
-
Dehydration: Boronic acids spontaneously dehydrate to form cyclic boroxines (trimers). This is reversible; adding water or conducting the reaction in aqueous media regenerates the monomeric acid.
-
Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle with standard PPE.[5]
References
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Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
Sources
- 1. 351422-73-6|(3-Carbamoylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 1156500-84-3|(5-Carbamoyl-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 248274-03-5|(2-(Aminomethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. japsonline.com [japsonline.com]
- 5. 631911-09-6 Cas No. | (4-Carbamoyl-2-methylphenyl)boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
